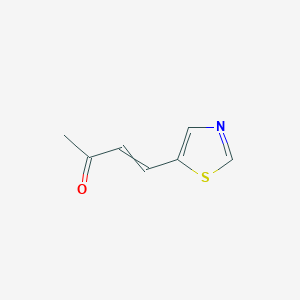
4-(1,3-thiazol-5-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-thiazol-5-yl)but-3-en-2-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazole ring attached to a but-3-en-2-one moiety. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-thiazol-5-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed under alkaline catalysis in an alcoholic solution. The starting materials usually include 5-formylthiazole and acetone. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the thiazole derivative to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Claisen-Schmidt condensation reactions. The process would be optimized to ensure high yield and purity, often involving continuous flow reactors or batch reactors. The choice of solvent, catalyst, and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-thiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(1,3-thiazol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: It has shown promise in the development of new drugs, particularly in the areas of cancer therapy and anti-inflammatory treatments.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(1,3-thiazol-5-yl)but-3-en-2-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In cancer therapy, it may target specific molecular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets microbial cell membranes and enzymes involved in cell wall synthesis.
Cancer Therapy: Inhibits enzymes or signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Thiamine (vitamin B1)
Thiazole-based drugs (e.g., antifungal and antimicrobial agents)
Other thiazole derivatives used in pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H7NOS/c1-6(9)2-3-7-4-8-5-10-7/h2-5H,1H3 |
InChI Key |
XGGYYGQCXYCAED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CN=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)



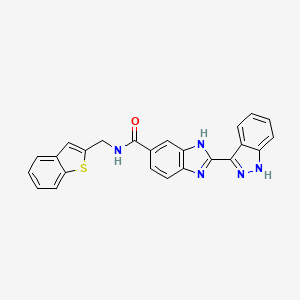
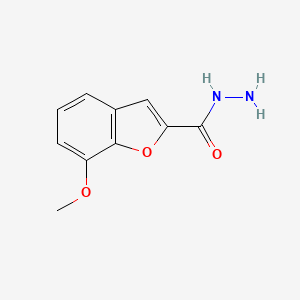

![Benzyl [4-chloro-2-(3-thienyl)phenyl]acetate](/img/structure/B15356988.png)

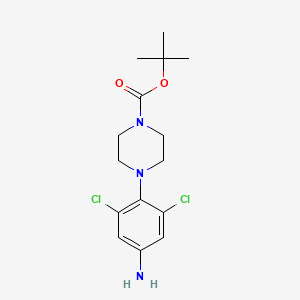
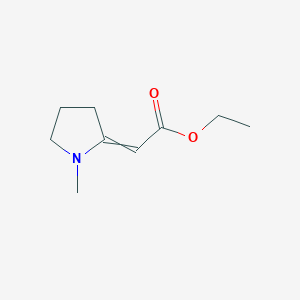
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![benzyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B15357021.png)

